![molecular formula C19H20N4O2S B2742806 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide CAS No. 2097902-07-1](/img/structure/B2742806.png)
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide
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Overview
Description
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide is a chemical compound that has been studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Organocatalysis in Chemical Synthesis
A study by Syu, Kao, & Lin (2010) utilized a related compound, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, as an organocatalyst for the Michael addition of ketones to nitroolefins. This catalyst, bearing a pyrrolidine and a sulfone moiety, showed high activity and stereoselectivity in aqueous conditions without additives.
Materials Science and Fuel Cell Applications
Blázquez et al. (2005) Blázquez, Iruin, Eceolaza, Marestin, Mercier, Mecerreyes, Miguel, Vela, & Marcilla synthesized new sulfonated naphthalenic polyimides with a flexible aromatic–aliphatic diamine. These membranes, soluble in N-methyl pyrrolidone (NMP), showed potential for fuel cell applications due to their good mechanical properties and high ionic conductivity.
Molecular Electronics and Material Science
Research by Ozeryanskii, Filatova, Pozharskii, Shevchuk, & Sorokin (2013) focused on 1,8-diamino-naphthalenes with various substitutions, including pyrrolidine. They explored the extent of conjugation and charge transfer in these compounds, which are relevant for molecular electronics and materials science.
Magnetic Anisotropy in Chemistry
A study by Wu, Zhai, Deng, Chen, Zhang, & Zheng (2019) investigated the magnetic properties of cobalt(ii)-sulfonamide complexes, exploring the subtle variations in coordination geometry. This research contributes to understanding magnetic anisotropy in chemical compounds.
Catalysis in Organic Chemistry
Syu et al. (2012) Syu, Huang, Chen, Lee, Das, Jang, & Lin reported the use of organocatalysts with sulfide or sulfone functions for the Michael addition of ketones to alkylidene malonates. They highlighted the high catalytic activity and enantioselectivity of these catalysts in organic synthesis.
Pharmaceutical and Biomedical Applications
In the pharmaceutical and biomedical fields, Wang et al. (2008) Wang, Cooley, Gao, Miller, Sledge, Hutchins, & Zheng synthesized carbon-11 labeled naphthalene-sulfonamides for positron emission tomography (PET) imaging, indicating potential applications in medical imaging and diagnostics.
Mechanism of Action
Target of Action
Similar compounds, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It can be inferred from similar compounds that they interact with their targets, leading to inhibition or modulation of the target’s activity .
Biochemical Pathways
Similar compounds have been shown to have antioxidative and antibacterial properties, suggesting that they may affect oxidative stress pathways and bacterial growth pathways.
Result of Action
Similar compounds have been shown to have effects on cell cycle , suggesting that they may affect cell proliferation and growth.
properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-26(25,18-10-3-7-15-6-1-2-9-17(15)18)22-14-16-8-4-13-23(16)19-20-11-5-12-21-19/h1-3,5-7,9-12,16,22H,4,8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISHSAUYQDMSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide |
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